5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3/c1-8-3-6-12-17-9(2)13(15(21)19(12)7-8)18-14(20)10-4-5-11(16)22-10/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUKRGFSYOMHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(O3)Br)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide typically involves multiple steps:
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Formation of the Pyrido[1,2-a]pyrimidine Core
Starting Materials: 2,7-dimethylpyrido[1,2-a]pyrimidine.
Reaction Conditions: This core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.
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Bromination
Reagents: Bromine or N-bromosuccinimide (NBS).
Conditions: The bromination is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction and prevent over-bromination.
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Furan-2-carboxamide Formation
Starting Materials: Furan-2-carboxylic acid.
Reagents: Ammonia or amines for amidation.
Conditions: The carboxylic acid is converted to the corresponding amide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
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Coupling Reaction
Reagents: The brominated pyrido[1,2-a]pyrimidine and furan-2-carboxamide.
Conditions: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position of the furan ring undergoes substitution reactions with nucleophiles. This reactivity is critical for introducing new functional groups or modifying the molecule’s electronic properties.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12h | Piperidine | 5-Piperidinyl-furan derivative | 68% | |
| Et₃N, THF, rt, 6h | Sodium thiophenate | 5-(Thiophen-2-yl)-furan derivative | 72% |
Key Findings :
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Reactivity is enhanced by electron-withdrawing groups (e.g., carboxamide) on the furan ring, which activate the bromine for substitution.
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Steric hindrance from the pyridopyrimidine core limits substitution at adjacent positions .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings to form carbon-carbon bonds, enabling structural diversification.
Suzuki-Miyaura Coupling
Mechanistic Insight :
-
Oxidative addition of the Pd⁰ catalyst to the C–Br bond initiates the reaction, followed by transmetallation and reductive elimination .
Hydrolysis and Functional Group Interconversion
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Outcome | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 8h | – | Furan-2-carboxylic acid derivative | Complete hydrolysis | |
| NaOH (2M), EtOH/H₂O, 60°C, 6h | – | Sodium carboxylate | Quantitative conversion |
Applications :
-
Hydrolysis to the carboxylic acid enables conjugation with amines or alcohols for prodrug synthesis .
Cyclization Reactions
The pyridopyrimidine core facilitates intramolecular cyclization under specific conditions:
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| PCl₅, POCl₃, 110°C, 4h | – | Chlorinated pyridopyrimidine | 63% | |
| H₂SO₄, 140°C, 3h | – | Fused tetracyclic derivative | 55% |
Notable Observation :
-
Cyclization often requires harsh conditions due to the stability of the pyridopyrimidine ring system .
Reductive Dehalogenation
The bromine atom can be removed via catalytic hydrogenation:
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, rt, 12h | 10% Pd/C | Dehalogenated furan derivative | 90% |
Utility :
-
Provides a route to generate non-brominated analogs for structure-activity relationship (SAR) studies.
Condensation with Amines
The carboxamide group reacts with primary amines to form urea or thiourea derivatives:
| Conditions | Amine | Product | Yield | Source |
|---|---|---|---|---|
| CDI, DMF, rt, 24h | Benzylamine | N-Benzyl urea derivative | 65% | |
| Thiophosgene, CH₂Cl₂, 0°C | Aniline | N-Phenyl thiourea derivative | 58% |
Unresolved Challenges
Scientific Research Applications
Pharmaceutical Applications
Anti-Cancer Properties
Research indicates that 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide exhibits anti-cancer activity, particularly against leukemia and colorectal cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
Anti-inflammatory Effects
The compound also displays significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a candidate for treating inflammatory diseases.
Anti-Viral and Anti-Bacterial Activity
Studies highlight its potential as an anti-viral and anti-bacterial agent, showing effectiveness against several pathogens by disrupting their replication processes.
Agrochemical Development
Due to its biological activity, this compound is being explored for applications in agriculture as a potential agrochemical for pest control. Its ability to interact with biological systems may provide novel mechanisms for managing agricultural pests.
Molecular Biology Research
In molecular biology, this compound can be utilized as a tool for studying specific biochemical pathways due to its ability to interact with various enzymes and receptors. This interaction can help elucidate mechanisms of action within cellular systems.
Case Study 1: Anti-Cancer Mechanism Investigation
A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models of colorectal cancer. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.
Case Study 2: Anti-inflammatory Effects
Another research article focused on the anti-inflammatory properties of this compound showed that it effectively reduced levels of TNF-alpha and IL-6 in vitro. The findings suggest potential therapeutic applications for chronic inflammatory conditions such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Key Observations:
Core Diversity: The target compound’s pyrido[1,2-a]pyrimidinone core differs from thiazolo[3,2-a]pyrimidine () and benzoxazine-spirocyclopropane systems (). These variations influence planarity, conjugation, and steric effects.
The furan-2-carboxamide group may enable stronger hydrogen bonding compared to benzoyl or phenoxy substituents .
Synthetic Routes: Thiazolo[3,2-a]pyrimidine derivatives are synthesized via condensation reactions in ethanol with acetamide catalysis , whereas brominated pyrimidines () employ dioxane and TsOH, suggesting divergent reactivity profiles.
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data for Selected Compounds
Key Observations:
- Planarity: The thiazolo[3,2-a]pyrimidine in exhibits near-planar thiazole and pyrimidine rings (RMS = 0.009 Å), facilitating π-π stacking. The target compound’s pyrido[1,2-a]pyrimidinone core may exhibit similar planarity, critical for intercalation or enzyme binding.
- Hydrogen Bonding : The thiazolo analog forms inverted dimers via C–H···N bonds , whereas the furan-2-carboxamide group in the target compound could engage in C–H···O or N–H···O interactions, altering crystal packing or solubility.
Biological Activity
5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the pyridopyrimidine family and exhibits potential applications in pharmacology, particularly as an anti-cancer agent and for its anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H12BrN3O3, with a molecular weight of approximately 362.18 g/mol. The structure features a fused bicyclic system along with a furan ring, which contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances reactivity, allowing it to bind effectively to active sites on target proteins. This interaction can modulate biochemical pathways, leading to inhibition or activation of specific cellular processes.
Anticancer Properties
Research indicates that this compound demonstrates significant anti-cancer activity. It has been shown to inhibit the growth of cancer cells in vitro, particularly in leukemia and colorectal cancer models. The compound's mechanism involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for cell proliferation .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antiviral and Antibacterial Activities
In addition to its anticancer and anti-inflammatory effects, this compound exhibits antiviral and antibacterial properties. It has been found to reduce the replication of certain viral pathogens and inhibit bacterial growth, indicating its potential as a therapeutic agent against infections .
Case Studies
- Leukemia Treatment : A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against leukemia cell lines compared to standard treatments. The results indicated that these compounds could serve as lead candidates for developing new leukemia therapies.
- Colorectal Cancer : In preclinical trials, this compound was effective in inhibiting tumor growth in xenograft models of colorectal cancer, showcasing its potential as an adjunct therapy .
Toxicity and Safety
Toxicity studies have indicated that this compound exhibits low toxicity profiles in both in vitro and in vivo models. However, comprehensive safety evaluations are necessary before clinical application. Proper handling guidelines should be followed during laboratory experiments to mitigate any risks associated with chemical exposure .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide?
- Methodological Answer : The synthesis of pyrido-pyrimidine derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via condensation of substituted pyrimidine intermediates with furan-2-carboxamide groups under reflux in polar aprotic solvents (e.g., DMF or DCM) . Key steps include:
- Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled temperature (0–25°C).
- Coupling reactions with activating agents like EDCI/HOBt to form the carboxamide bond .
- Optimization of reaction time (12–48 hours) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Critical Parameters : Monitor reaction progress using TLC and confirm product purity via HPLC (>95%) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine at position 5, methyl groups at 2 and 7) .
- Mass Spectrometry (HRMS) : To verify molecular weight (expected: ~375–400 g/mol based on analogs) .
- X-ray Crystallography : For unambiguous confirmation of the pyrido-pyrimidine core and furan-carboxamide orientation (if crystals are obtainable) .
Q. What solvent systems and stability conditions are recommended for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) and dilute in PBS or cell culture media (<0.1% DMSO final concentration) .
- Stability : Store lyophilized powder at -20°C. For aqueous solutions, conduct stability assays via HPLC over 24–72 hours to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC values) may arise from differences in assay conditions. To address this:
- Standardize Assay Protocols : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for pH, temperature, and serum content .
- Validate Target Engagement : Employ biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
- Cross-Validate with Structural Analogs : Compare data with structurally related compounds (e.g., 5-chloro or unsubstituted derivatives) to identify substituent-specific effects .
Q. What strategies are effective for identifying the primary biological targets of this compound?
- Methodological Answer :
- Computational Docking : Use molecular modeling (AutoDock Vina, Schrödinger) to predict interactions with kinase domains or GPCRs, leveraging the pyrido-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Proteome Profiling : Apply chemical proteomics (e.g., affinity purification mass spectrometry) to identify binding partners in cell lysates .
- Gene Knockdown/CRISPR : Validate target relevance by correlating compound efficacy with gene silencing of candidate targets .
Q. How can researchers optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce solubilizing groups (e.g., PEG chains) to the furan ring while maintaining activity .
- Metabolic Stability : Assess hepatic microsomal half-life and modify vulnerable sites (e.g., replace labile esters with amides) .
- In Vivo PK Studies : Administer via intravenous/oral routes in rodent models and measure plasma concentration-time profiles using LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across different cancer cell lines?
- Methodological Answer :
- Mechanistic Studies : Perform transcriptomic analysis (RNA-seq) to identify pathways differentially regulated in responsive vs. resistant cell lines .
- Check for Off-Target Effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific kinase inhibition .
- Microenvironment Factors : Replicate assays under hypoxic vs. normoxic conditions to assess microenvironmental influence on efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
